3-ethoxy-N-(2-methoxyethyl)benzamide
Overview
Description
3-Ethoxy-N-(2-methoxyethyl)benzamide is a substituted benzamide derivative. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, including vardenafil, a drug used to treat erectile dysfunction. This compound is structurally similar to other substituted benzamides that have been investigated for their potential use as gastroprokinetic agents.
Preparation Methods
The synthesis of 3-ethoxy-N-(2-methoxyethyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-Ethoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethoxy-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly vardenafil.
Biology: Its structural similarity to other substituted benzamides makes it a candidate for research into gastroprokinetic agents, which are used to enhance gastrointestinal motility.
Medicine: As an intermediate in drug synthesis, it plays a crucial role in the development of medications for treating erectile dysfunction and potentially other conditions.
Industry: The compound’s role in pharmaceutical synthesis highlights its importance in the chemical and pharmaceutical industries.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-methoxyethyl)benzamide is primarily related to its role as an intermediate in drug synthesis. In the case of vardenafil, the compound contributes to the formation of the active pharmaceutical ingredient, which inhibits phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow to specific areas of the body.
Comparison with Similar Compounds
3-Ethoxy-N-(2-methoxyethyl)benzamide can be compared to other substituted benzamides, such as:
Metoclopramide: A well-known gastroprokinetic agent used to treat nausea and gastroparesis.
Domperidone: Another gastroprokinetic agent used to enhance gastrointestinal motility.
Vardenafil: A drug used to treat erectile dysfunction, for which this compound serves as an intermediate.
The uniqueness of this compound lies in its specific structural features and its role as an intermediate in the synthesis of vardenafil, distinguishing it from other substituted benzamides.
Properties
IUPAC Name |
3-ethoxy-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-5-10(9-11)12(14)13-7-8-15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUXQMLEDBBAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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